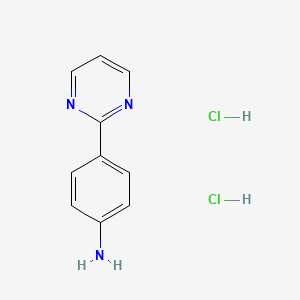
2-ピリミジニルアニリン二塩酸塩
説明
4-(Pyrimidin-2-yl)aniline dihydrochloride is a useful research compound. Its molecular formula is C10H11Cl2N3 and its molecular weight is 244.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Pyrimidin-2-yl)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrimidin-2-yl)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤としての応用
2-ピリミジニルアニリン二塩酸塩: は、がん治療の可能性について研究されている化合物です。 ピリミジン誘導体は、さまざまな抗がん活性を示すことが知られており、イマチニブ、ダサチニブ、ニロチニブなどの白血病治療のFDA承認薬の重要な成分です 。これらの化合物は細胞分裂と成長を阻害することができ、がん細胞を標的にする上で効果的です。
抗菌および抗真菌活性
ピリミジン部分も、抗菌および抗真菌特性に関連しています。 研究によると、ピリミジン誘導体は、さまざまな微生物および真菌病原体に効果的であり、感染症の新しい治療法の開発のための道筋を提供します .
抗炎症および鎮痛効果
ピリミジン誘導体は、抗炎症および鎮痛活性を有することが報告されています。 これらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-アルファなどの重要な炎症性メディエーターの発現と活性を阻害することによって作用します 。これは、新しい抗炎症薬の開発のための潜在的な候補です。
心臓血管療法
心臓血管分野では、ピリミジン誘導体は、降圧剤としての可能性について調査されています。 血管弛緩に影響を与える可能性があり、冠動脈疾患の治療における役割について調査されています .
抗糖尿病特性
一部のピリミジン誘導体は、2型糖尿病の治療に使用される薬物の一種であるDPP-IV阻害剤として作用することが知られています。 これらは、血糖値の調節に役立つインクレチンホルモンの作用を延長することによって作用します .
神経保護効果
ピリミジン誘導体が神経保護効果を有する可能性を示唆する証拠があります。 これらは、眼の毛様体動脈の血管弛緩を促進し、緑内障などの疾患に関連する網膜神経節細胞の神経保護を提供する可能性があります .
作用機序
Target of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including anti-inflammatory activities . They have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets and cause changes in their activities . For example, some pyrimidine derivatives have been found to inhibit the activity of human 5-LOX .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways related to inflammation . They can inhibit the expression and activities of certain vital inflammatory mediators, thereby affecting the biochemical pathways related to inflammation .
Pharmacokinetics
It is known that the compound is highly soluble in water and methanol, which could potentially impact its bioavailability.
Result of Action
It is known that pyrimidine derivatives can exhibit potent anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators, thereby reducing inflammation .
Action Environment
It is known that the compound exhibits good stability under normal conditions.
生物活性
4-(Pyrimidin-2-yl)aniline dihydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound 4-(Pyrimidin-2-yl)aniline dihydrochloride features a pyrimidine ring substituted with an aniline group. Its chemical formula is , and it is characterized by the presence of two hydrochloride groups which enhance its solubility in aqueous environments. This structural configuration is critical for its interaction with biological targets.
The biological activity of 4-(Pyrimidin-2-yl)aniline dihydrochloride can be attributed to its ability to interact with various molecular targets, particularly enzymes involved in cell cycle regulation and proliferation.
- Cyclin-Dependent Kinase (CDK) Inhibition :
- Tubulin Polymerization :
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of 4-(Pyrimidin-2-yl)aniline dihydrochloride against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Melanoma (A375) | 0.5 | CDK inhibition |
| Breast Cancer (MDA-MB-231) | 0.8 | Tubulin polymerization inhibition |
| Lung Cancer (A549) | 1.0 | Apoptosis induction via CDK inhibition |
These results indicate that 4-(Pyrimidin-2-yl)aniline dihydrochloride exhibits significant cytotoxicity against various cancer types, primarily through mechanisms involving CDK inhibition and disruption of microtubule formation.
Structure-Activity Relationships (SAR)
The effectiveness of 4-(Pyrimidin-2-yl)aniline dihydrochloride can be influenced by structural modifications. Research indicates that substituents on the pyrimidine ring can significantly alter potency and selectivity against different CDKs. For instance, the introduction of halogen atoms or alkyl groups at specific positions has been shown to enhance binding affinity and improve biological activity .
Case Studies
-
In Vivo Efficacy :
- In animal models, administration of 4-(Pyrimidin-2-yl)aniline dihydrochloride demonstrated significant tumor growth inhibition in xenograft models of melanoma and breast cancer. Doses exceeding 1 mg/kg resulted in notable weight loss and toxicity, indicating a need for careful dose optimization in therapeutic applications .
- Combination Therapies :
特性
IUPAC Name |
4-pyrimidin-2-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;;/h1-7H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSMEMCORDITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















